molecular formula C22H20N4O B2701400 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034230-84-5

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2701400
CAS No.: 2034230-84-5
M. Wt: 356.429
InChI Key: YCHHISJPUHSPLO-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Research involving heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives, which share structural similarities with the target compound, has highlighted their potential in the computational and pharmacological arenas. These compounds have been evaluated for their interactions with key biological targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX). Their capabilities in binding to these targets suggest potential applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, some derivatives have shown moderate to high affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).

Synthesis and Characterization for Anti-inflammatory Activity

The synthesis and characterization of novel derivatives incorporating pyrazole and pyridine units, akin to the molecule of interest, have been undertaken to evaluate their anti-inflammatory activity. Such compounds, synthesized through condensation processes, have been compared to NSAIDs like indomethacin, suggesting potential pharmaceutical applications based on their structural and functional properties (Shroff, Daharwal, & Swarnakar, 2017).

Molecular Interaction Studies

Investigations into the molecular interactions of pyrazole derivatives with cannabinoid receptors highlight the nuanced understanding required to design molecules with specific biological activities. Such studies involve detailed conformational analyses and pharmacophore modeling, providing insights into how modifications in the pyrazole core can influence receptor binding and activity. This level of detail is crucial for the development of targeted therapies and underscores the importance of structural motifs found in compounds like N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide (Shim et al., 2002).

Organic Light-Emitting Diodes (OLEDs) Application

The synthesis and application of naphthalene and pyrazole derivatives in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), have been reported. Compounds featuring naphthalene units combined with pyrazole or related heterocycles have been utilized as emissive materials in OLEDs, showcasing their utility in developing deep red and near-infrared emitting devices. This application demonstrates the versatility of such molecular frameworks for electronic and photonic technologies, suggesting potential areas of exploration for this compound (Rajakannu et al., 2020).

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-26-15-20(14-25-26)19-9-16(11-23-13-19)12-24-22(27)10-18-7-4-6-17-5-2-3-8-21(17)18/h2-9,11,13-15H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHISJPUHSPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.